molecular formula C10H10FNO B10972752 N-cyclopropyl-2-fluorobenzamide CAS No. 88229-14-5

N-cyclopropyl-2-fluorobenzamide

Cat. No.: B10972752
CAS No.: 88229-14-5
M. Wt: 179.19 g/mol
InChI Key: MHLBIFIYNJQERG-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry Research

The benzamide framework is a foundational building block in organic synthesis and is present in a multitude of pharmacologically active compounds. nih.gov Its prevalence is due to the chemical stability of the amide bond and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.govmdpi.com The amide group itself is a valuable intermediate for the synthesis of a wide array of biologically active molecules. nih.gov

Researchers have successfully developed benzamide derivatives with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The versatility of the benzamide scaffold allows for the introduction of various substituents on both the phenyl ring and the amide nitrogen, enabling detailed structure-activity relationship (SAR) studies to fine-tune a compound's properties. nih.gov This adaptability has cemented the benzamide structure as a "privileged scaffold" in drug design and discovery, capable of interacting with a diverse range of biological macromolecules through mechanisms like hydrogen bonding and π-π stacking interactions. nist.govvulcanchem.com

Overview of Cyclopropyl- and Fluoro-substituted Benzamides in Academic Investigations

The introduction of specific functional groups, namely cyclopropyl (B3062369) and fluoro substituents, onto the benzamide core is a strategic decision in modern chemical design driven by their unique and beneficial properties.

The Cyclopropyl Group: The cyclopropane (B1198618) ring is a highly attractive motif in drug discovery. scientificupdate.com Its rigid, three-membered ring structure can confer conformational constraints on a molecule, which can lead to more favorable binding to a target receptor. mdpi.com The cyclopropyl group is often used to enhance metabolic stability, as it can replace moieties that are susceptible to oxidative metabolism. mdpi.com Furthermore, its unique electronic properties, including enhanced π-character in its C-C bonds, can increase a compound's potency and modulate its lipophilicity. scientificupdate.com The incorporation of cyclopropyl groups into drug candidates has been a successful strategy, with numerous approved drugs containing this small ring system. scientificupdate.com

The Fluoro Substituent: Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects on their physical and chemical properties. In medicinal chemistry, fluorine substitution is a widely used tactic to enhance a drug's metabolic stability, binding affinity, and membrane permeability. acs.org

The placement of a fluorine atom at the ortho position of a benzamide, as in N-cyclopropyl-2-fluorobenzamide, is particularly noteworthy. The "ortho-fluorine effect" can influence the site-selectivity of chemical reactions and enhance the acidity of nearby C-H bonds. whiterose.ac.ukacs.org This substitution can also suppress disorder in molecular crystals and stabilize specific conformations through intramolecular interactions, such as C-H⋯F hydrogen bonds. nih.gov Studies on fluorinated benzamides have shown that the position of the fluorine atom significantly impacts the molecule's solid-state organization and conformation. mdpi.com For instance, the synthesis and characterization of various trifluorinated benzamides have been subjects of detailed crystallographic analysis. mdpi.com A patent for a related compound, 3-N-cyclopropylmethyl-2-fluorobenzamide, highlights its utility as an intermediate in the synthesis of insecticides, noting that the preparation method is mild and provides a high yield. nus.edu.sg

The combination of these structural elements in this compound results in a molecule with a distinct profile, merging the stability and synthetic versatility of the benzamide scaffold with the conformational rigidity and metabolic advantages of the cyclopropyl group, and the unique electronic and stabilizing effects of the ortho-fluoro substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88229-14-5

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

N-cyclopropyl-2-fluorobenzamide

InChI

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6H2,(H,12,13)

InChI Key

MHLBIFIYNJQERG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Cyclopropyl 2 Fluorobenzamide Systems

Oxidative and Reductive Transformations of N-cyclopropyl-2-fluorobenzamide Derivatives

The oxidative and reductive stability of the this compound scaffold is crucial for its application in complex chemical syntheses. The cyclopropyl (B3062369) group, characterized by its high ring strain and significant p-character in its C-C bonds, can be susceptible to ring-opening under certain oxidative conditions. Conversely, the benzamide (B126) portion, particularly the fluorine-substituted ring, can undergo transformations under reductive conditions.

Research into related N-cyclopropylamide systems indicates that oxidative cleavage often requires specific activation. For instance, electrochemical methods have been employed for the ring-opening of cyclopropylamides, leading to the formation of 1,3-oxazines through reactions with alcohols. acs.org The stability of the 2-fluorobenzamide (B1203369) moiety under such conditions would be contingent on the specific reagents and potentials used.

Reductive processes, such as catalytic hydrogenation, would likely target the aromatic ring, potentially leading to defluorination or saturation of the benzene (B151609) ring, depending on the catalyst and reaction conditions. The amide and cyclopropane (B1198618) groups are generally stable to typical catalytic hydrogenation conditions, although harsh conditions could lead to amide reduction. The specific influence of the 2-fluoro substituent on the reductive stability has not been extensively detailed in the literature for this exact molecule, but it is known to influence the electronic properties of the aromatic ring.

Nucleophilic Substitution Reactions on the Fluorobenzamide Aromatic Ring

The fluorine atom on the aromatic ring of this compound represents a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the fluorine atom and the amide group activates the aromatic ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the activating groups. In this case, the fluorine atom itself is the leaving group.

SNAr reactions on 2-fluoro- and 4-fluoropyridines have been shown to be an effective method for introducing a variety of functional groups. nih.gov These reactions can proceed under relatively mild conditions with nucleophiles derived from alcohols, amines, thiols, and even carbon nucleophiles. nih.govresearchgate.net For this compound, a similar reactivity pattern is expected.

Key factors influencing the success and rate of SNAr reactions include:

Nucleophile Strength: Stronger nucleophiles generally react faster.

Solvent: Polar aprotic solvents like DMF or DMSO are typically used to solvate the cation and enhance the nucleophile's reactivity.

Temperature: While many reactions proceed at room temperature, heating may be required for less reactive nucleophiles.

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

Leaving Group Departure: The fluorine atom is expelled, and the aromaticity of the ring is restored.

Studies on unactivated 2-fluoropyridines have demonstrated that a range of nucleophiles can displace the fluoride (B91410) under conditions that tolerate common functional groups. nih.gov This suggests that the this compound core would be a viable substrate for late-stage functionalization via SNAr.

Cyclopropane Ring Opening and Activation Mechanisms

The high ring strain of the cyclopropane moiety makes it a versatile functional group handle, susceptible to ring-opening reactions that can lead to more complex molecular architectures. The presence of the adjacent amide group plays a crucial directing and activating role in these transformations.

Amide-Directed C-C Bond Cleavage Mechanisms

The amide group in N-cyclopropyl amides can direct the cleavage of the proximal C-C bond of the cyclopropane ring. This directing effect is a powerful tool in organic synthesis, enabling regioselective functionalization. acs.orgnih.gov While specific studies on this compound are limited, research on analogous cyclopropylamine (B47189) and cyclopropylamide systems provides insight into the likely mechanisms. acs.orgnih.govresearchgate.net

These transformations often proceed through:

Polar Reactions: Where the amide nitrogen participates in stabilizing intermediates.

Radical-Based Reactions: Where the amide can influence the formation and subsequent reaction of radical intermediates.

Metal-Catalyzed C-C Bond Activations: The amide can act as a coordinating group, directing a metal catalyst to the proximal C-C bond. acs.org

Recent developments have highlighted methods for the direct C-C bond cleavage of amides under mild conditions to form new heterocyclic structures, showcasing the synthetic potential of leveraging the amide group's reactivity. researchgate.net

Hydroborane-Promoted C-C Bond Cleavage and Hydride-Shift Pathways

Hydroboration represents a powerful method for the functionalization of unsaturated bonds. In the context of cyclopropanes, hydroboration can proceed via C-C bond cleavage, offering a route to γ-boronated amine derivatives. nih.govresearchgate.netnih.gov An iridium-catalyzed hydroboration of cyclopropanes has been shown to produce β-methyl alkylboronates, which are versatile synthetic intermediates. acs.org

A metal-free approach using BCl₃ and a tertiary amine has been developed for the C-C bond eliminative borylation of N-acyl cyclopropanes. nih.gov This method is notable for its stereoconvergence and high selectivity, driven by the directing effect of the N-acyl group. The reaction proceeds through a boryl species that selectively cleaves the less substituted C-C bond of the cyclopropane ring. nih.gov

Method Catalyst/Reagent Product Type Key Feature
Catalytic HydroborationIridium Catalystβ-Methyl AlkylboronatesAccess to unusually branched boronates. acs.org
Eliminative BorylationBCl₃ / Tertiary Amineγ-BorylenamidesMetal-free, stereoconvergent, N-acyl directed. nih.gov

Metal-Catalyzed C-C Single-Bond Activation and Functionalization (e.g., Zirconium, Rhodium)

Transition metals are highly effective at activating and cleaving the strained C-C bonds of cyclopropanes. researchgate.netbohrium.comnih.govresearchgate.net Rhodium and zirconium complexes, in particular, have been extensively studied for this purpose.

Zirconium-Catalyzed Activation: Zirconocene derivatives have been shown to activate C-F bonds and subsequently mediate C-C bond formation with cyclopropyl groups. acs.orgacs.org More recently, catalytic systems based on Cp₂ZrCl₂ have been developed for the C-C single-bond cleavage and subsequent hydroboration of cyclopropylamines. nih.govresearchgate.netnih.gov The proposed mechanism involves the formation of an N-Zr(IV) species, followed by β-carbon elimination to cleave the C-C bond. nih.govnih.gov This earth-abundant metal catalysis represents a significant advancement over methods requiring precious metals. nih.govresearchgate.netnih.gov

Rhodium-Catalyzed Activation: Rhodium catalysts are versatile for various cyclopropane ring-opening reactions. nih.gov They can catalyze ring expansion reactions to form seven-membered rings, cycloadditions, and C-H activation/C-C activation sequences. rsc.orgnih.govnih.gov For example, Rh(I) catalysts can promote the stereoselective ring-opening of cyclopropane-appended olefins via C-H bond cleavage of boronic acids. rsc.org The amide group in N-cyclopropylbenzamides can act as a directing group in Rh(III)-catalyzed C-H/C-C activation cascades. nih.gov

Metal Catalyst Reaction Type Substrate Example Outcome
Zirconium (Cp₂ZrCl₂)C-C Cleavage / HydroborationCyclopropylaminesγ-Boronated amines. nih.govresearchgate.netnih.gov
Rhodium(I)Ring Opening / C-H ActivationSpirotricyclic OlefinsFunctionalized aromatic molecules. rsc.org
Rhodium(III)C-H / C-C ActivationN-methoxybenzamidesAllylated arenes. nih.gov

Cooperative Photoredox and Transition Metal-Catalyzed Ring-Opening Processes

Visible-light photoredox catalysis has emerged as a powerful strategy for initiating chemical reactions under mild conditions. thieme-connect.de When combined with transition metal or organocatalysis, it enables novel ring-opening functionalizations of cyclopropanes. nih.govnih.gov

One approach involves the single-electron oxidation of an aryl cyclopropane to form a radical cation. thieme-connect.denih.gov This weakens a cyclopropane C-C bond, making it susceptible to nucleophilic attack. The resulting benzylic radical can then be trapped to form a variety of 1,3-difunctionalized products. thieme-connect.de

Cooperative catalysis, for instance, using N-heterocyclic carbenes (NHCs) and an organophotoredox catalyst, allows for the 1,3-difunctionalization of aryl cyclopropanes. nih.govnih.gov This metal-free method proceeds through a radical/radical cross-coupling of a benzylic radical (from the photoredox cycle) and a ketyl radical (from the NHC cycle). nih.govnih.gov Another strategy combines photoredox catalysis with copper catalysis for the formal cyclopropanation of olefins, which involves an atom transfer radical addition followed by intramolecular substitution. rsc.org While this is a cyclopropane formation method, the underlying principles of radical generation and trapping are relevant to ring-opening processes.

These cooperative systems offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis. nih.govnih.govnih.gov

Directed C-H Activation and Functionalization Pathways of this compound Systems

The strategic functionalization of otherwise inert C-H bonds represents a paradigm shift in modern synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules. In the context of this compound and its derivatives, the amide functionality serves as a versatile directing group, enabling the selective activation of specific C-H bonds. This section explores the mechanistic intricacies of various transition-metal-catalyzed C-H functionalization reactions, focusing on palladium- and iron-mediated transformations.

Palladium-Catalyzed C-H Imidoylation Mechanistic Studies

While direct experimental studies on the palladium-catalyzed C-H imidoylation of this compound are not extensively documented in the current literature, the mechanistic framework can be extrapolated from related transformations involving benzamides and other aromatic amides. The imidoylation of C-H bonds typically involves the coupling of an arene with an isocyanide, leading to the formation of an imine.

A plausible catalytic cycle for the palladium-catalyzed C-H imidoylation of this compound would likely commence with the coordination of the palladium catalyst to the amide oxygen of the substrate. This is followed by a concerted metalation-deprotonation (CMD) step, where the palladium inserts into the ortho C-H bond of the benzoyl group, forming a five-membered palladacycle intermediate. This step is often the rate-determining step of the catalytic cycle.

Subsequently, the coordination and insertion of an isocyanide into the Pd-C bond of the palladacycle would occur, forming a six-membered palladacycle containing an imidoyl moiety. The final step of the catalytic cycle would involve the reductive elimination of the imidoylated product, regenerating the active palladium catalyst.

It is important to note that the efficiency and selectivity of this transformation would be highly dependent on several factors, including the nature of the palladium catalyst, the choice of ligand, the oxidant, and the reaction conditions. The electronic properties of the this compound substrate, particularly the presence of the electron-withdrawing fluorine atom, could also influence the reactivity and regioselectivity of the C-H activation step. Further mechanistic investigations, including kinetic studies and computational modeling, are required to fully elucidate the intricacies of this transformation for this specific substrate.

Iron-Mediated Amide-Directed C-H Fluorination Mechanisms

A significant advancement in C-H functionalization is the development of iron-catalyzed methods, which offer a more sustainable and cost-effective alternative to precious metal catalysis. Research has demonstrated the feasibility of iron-mediated, amide-directed fluorination of C-H bonds, a reaction of considerable interest for the late-stage introduction of fluorine into bioactive molecules. acs.orgacs.orgnih.govacs.org

In a notable study, a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds was achieved using iron(II) triflate (Fe(OTf)2) as a catalyst with N-fluoro-2-methylbenzamides as the fluorine source. acs.orgacs.orgnih.govacs.org The proposed mechanism for this transformation involves the generation of radical intermediates. acs.orgacs.orgnih.govacs.org

The catalytic cycle is thought to begin with the reaction of the iron(II) catalyst with the N-fluoroamide, leading to the formation of an iron(III)-fluoride species and a nitrogen-centered radical. This nitrogen radical can then abstract a hydrogen atom from a suitable C-H bond in the substrate, generating a carbon-centered radical. The final step involves the transfer of the fluorine atom from the iron(III)-fluoride complex to the carbon radical, affording the fluorinated product and regenerating the iron(II) catalyst.

Mechanistic and computational experiments suggest that the reaction proceeds through short-lived radical intermediates, with the fluorine transfer being mediated directly by the iron center. acs.orgacs.orgnih.govacs.org Crossover experiments have provided further evidence for an intramolecular, directed mechanism. acs.org For instance, when a mixture of a fluoroamide and a chloroamide was subjected to the reaction conditions, only a small amount of crossover product was observed, indicating that the fluorine transfer is largely an intramolecular process. acs.org

Interestingly, the methodology has been shown to be effective for the direct fluorination of a cyclopropylmethyl group, highlighting its potential for the selective functionalization of the N-cyclopropyl moiety in this compound. acs.orgacs.org The stability of the N-fluoroamide as an oxidant and the broad functional group tolerance make this a promising strategy for the synthesis of fluorinated derivatives. acs.orgacs.org

Catalyst Fluorinating Agent Key Mechanistic Feature Relevant Substrate Mentioned Reference
Iron(II) triflateN-Fluoro-2-methylbenzamidesRadical-mediated fluorine transferCyclopropylmethyl group acs.orgacs.org

Regioselectivity and Site-Selectivity Determinants in C-H Functionalization

The ability to control the regioselectivity of C-H functionalization is paramount for the synthesis of well-defined molecular architectures. In the context of this compound, the amide directing group plays a crucial role in dictating the site of C-H activation. nih.gov Generally, in amide-directed C-H functionalization reactions, the formation of a five- or six-membered metallacycle intermediate is favored, leading to ortho-functionalization of the aromatic ring. nih.gov

However, the final regiochemical outcome is a result of a complex interplay of various factors:

Directing Group: The nature of the amide itself, including the substituents on the nitrogen atom, can influence the coordination geometry and the stability of the metallacycle intermediate. The N-cyclopropyl group, with its unique steric and electronic properties, can impact the approach of the metal catalyst.

Catalyst and Ligand: The choice of the transition metal catalyst and the coordinating ligands is a critical determinant of regioselectivity. nih.gov Different metal centers have distinct preferences for coordination environments, and the steric and electronic properties of the ligands can tune the reactivity and selectivity of the catalyst. For instance, the use of specific ligands can promote functionalization at positions other than the ortho-position.

Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly influence the reaction pathway and, consequently, the regioselectivity.

Substrate Electronics: The electronic nature of the substrate, including the presence of substituents like the fluorine atom in this compound, can affect the acidity of the C-H bonds and the stability of the metallacycle intermediates.

While ortho-functionalization is the most common outcome in amide-directed C-H activation, instances of meta- and para-selectivity have been achieved through the design of specialized directing groups or catalytic systems. nih.gov For this compound, C-H activation could potentially occur at the ortho-position of the benzoyl group or on the cyclopropyl ring itself. The relative reactivity of these positions would depend on the specific reaction conditions and the catalyst employed.

Factor Influence on Regioselectivity Example Reference
Directing GroupCoordination geometry and stability of metallacycleN-methoxy amides for promoting reactivity nih.gov
Catalyst/LigandSteric and electronic tuning of reactivity2-pyridone ligands accelerating non-directed C-H functionalization nih.gov
Substrate ElectronicsC-H bond acidity and intermediate stabilityElectron-withdrawing groups influencing reaction rates
Reaction ConditionsAltering reaction pathwaysSolvent effects on catalyst activity

Palladium-Catalyzed Direct Arylation of Cyclopropyl-Substituted Heterocycles

The direct arylation of C-H bonds has emerged as a powerful tool for the construction of carbon-carbon bonds, and its application to cyclopropyl-containing systems is of significant interest. While the direct arylation of this compound itself is not extensively reported, studies on the palladium-catalyzed direct arylation of cyclopropanes provide valuable mechanistic insights. acs.orgacs.org

A study on the intramolecular direct arylation of cyclopropane C-H bonds to form spiro 3,3'-cyclopropyl oxindoles revealed that the reaction proceeds via a C-H arylation pathway. acs.orgacs.org This was supported by kinetic isotope effect experiments and the absence of epimerization, which ruled out the formation of a palladium-enolate intermediate. acs.orgacs.org

The proposed mechanism for the direct arylation of a cyclopropyl C-H bond typically involves the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide, forming an arylpalladium(II) complex.

C-H Activation: The arylpalladium(II) complex then coordinates to the cyclopropyl-containing substrate, and a C-H bond on the cyclopropane ring is activated. This step can proceed through various mechanisms, including a concerted metalation-deprotonation (CMD) pathway.

Reductive Elimination: The resulting palladacycle intermediate undergoes reductive elimination to form the arylated cyclopropane product and regenerate the palladium(0) catalyst.

The direct arylation of heterocycles bearing cyclopropyl substituents would likely follow a similar mechanistic manifold. The directing group, in this case, the cyclopropylamide moiety of a molecule like this compound, would play a crucial role in positioning the palladium catalyst for the selective activation of a C-H bond on the heterocyclic ring. The regioselectivity of the arylation would be influenced by the electronic properties of the heterocycle and the steric environment around the potential C-H activation sites.

Reaction Type Catalyst Key Mechanistic Insight Reference
Intramolecular Direct Arylation of CyclopropanesPalladiumProceeds via a C-H arylation pathway, not a Pd-enolate acs.orgacs.org

Advanced Spectroscopic Characterization Methodologies for N Cyclopropyl 2 Fluorobenzamide

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like N-cyclopropyl-2-fluorobenzamide. This method allows for the accurate determination of the molecular weight by generating intact molecular ions with minimal fragmentation.

In a typical ESI-MS analysis, a solution of this compound is introduced into the mass spectrometer, where it is subjected to a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions. The primary ion observed in the positive ion mode is the protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion provides a precise molecular weight, which can be used to confirm the elemental composition of the compound.

Table 1: ESI-MS Data for this compound

ParameterObserved Value
Ionization ModePositive
Molecular FormulaC₁₀H₁₀FNO
Theoretical Mass (Monoisotopic)179.0746 u
Observed Ion [M+H]⁺180.0824 m/z
Mass Accuracy< 5 ppm

The observed mass-to-charge ratio (m/z) for the protonated molecule is a critical piece of data for the unequivocal identification of this compound.

Chromatographic Coupled Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both the identification of impurities and the quantification of the main component.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable technique for the separation, identification, and quantification of impurities in pharmaceutical substances. mdpi.comresearchgate.net This method combines the high resolving power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For the impurity profiling of this compound, a gradient elution method is typically employed to separate compounds with a wide range of polarities.

The use of a mass spectrometer as a detector allows for the identification of impurities even at trace levels. By analyzing the mass spectra of the separated components, it is possible to propose structures for unknown impurities, which is a critical step in the drug development process.

Table 2: HPLC-MS Parameters for Impurity Profiling

ParameterCondition
ColumnC18 (e.g., 100 mm x 4.6 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate0.8 mL/min
Injection Volume10 µL
MS DetectorESI, Positive Ion Mode
Scan Range50-500 m/z

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the purity analysis of pharmaceutical compounds. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, is well-retained and separated from its non-polar and more polar impurities under these conditions.

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A UV detector is commonly used for this purpose, with the detection wavelength set at the absorbance maximum of the compound.

Table 3: RP-HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature25 °C
UV Detection254 nm

X-ray Diffraction Analysis

X-ray diffraction techniques are powerful for the solid-state characterization of crystalline materials, providing information about the atomic and molecular structure.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. springernature.commdpi.commdpi.com This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

The data obtained from SCXRD analysis, such as bond lengths, bond angles, and torsion angles, provide a detailed picture of the molecular conformation and intermolecular interactions in the solid state. This information is crucial for understanding the physical and chemical properties of the compound. While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a related benzamide (B126) derivative illustrates the type of information obtained. researchgate.net

Table 4: Hypothetical Crystallographic Data for a Benzamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.4
Z4
Density (calculated) (g/cm³)1.395

Research Applications and Investigational Uses of N Cyclopropyl 2 Fluorobenzamide and Its Analogs

Radiochemistry and Radiotracer Development

The development of radiolabeled benzamides is an active area of research for diagnostic imaging, particularly in oncology. However, specific studies detailing the synthesis and application of radiolabeled N-cyclopropyl-2-fluorobenzamide are not readily found.

Synthesis of Radiolabeled this compound Derivatives

There is no specific information available in the reviewed literature on the direct radiolabeling of this compound. General methods for radiolabeling benzamide (B126) derivatives often involve the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga). For instance, the synthesis of N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been achieved through nucleophilic substitution on a corresponding nitro-precursor. This suggests a potential route for the radiosynthesis of ¹⁸F-labeled this compound, though no such synthesis has been reported.

Application in in vitro and ex vivo Diagnostic Assays for Research

Given the absence of reports on radiolabeled this compound, there is no available information on its application in in vitro and ex vivo diagnostic assays. Research on analogous compounds, such as ¹⁸F-labeled benzamides, indicates their potential use in assays to determine binding affinity and specificity to certain biological targets.

Receptor Occupancy Studies Utilizing Radioligands

There are no published receptor occupancy studies specifically utilizing radiolabeled this compound. The potential for such studies would be contingent on the successful development of a suitable radioligand and the identification of a specific biological target.

Role as Synthetic Intermediates and Reagents in Organic Synthesis

This compound is commercially available, indicating its utility as a building block in organic synthesis. The presence of the reactive cyclopropyl (B3062369) and fluorobenzamide moieties suggests its potential as a precursor for the synthesis of more complex molecules. However, specific examples of its application as a synthetic intermediate in the preparation of other compounds are not detailed in the available scientific literature. General synthetic routes to related cyclopropyl carboxamides often involve the coupling of a cyclopropylamine (B47189) with a corresponding benzoic acid derivative.

Investigation in Agrochemical Research (e.g., Insecticidal Activity Studies)

The structural motif of this compound is related to the class of anthranilic diamide (B1670390) insecticides, which are known to act on insect ryanodine (B192298) receptors. A patent has disclosed 3-N-cyclopropylmethyl-2-fluorobenzamide derivatives, which are structurally similar to this compound, for their potential use as insecticides. This suggests that this compound itself could be a compound of interest for agrochemical research. However, no specific studies or data on the insecticidal activity of this compound have been published.

Functional Probes in Biochemical and Molecular Biology Research

The use of this compound as a functional probe in biochemical and molecular biology research has not been documented. Research into analogous structures offers some insight into potential applications. For example, certain fluorinated cyclopropane (B1198618) derivatives have been investigated as agonists for the 5-HT₂C receptor, and N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC). These findings highlight the potential for benzamide derivatives to serve as modulators of protein function, but direct evidence for this compound in this role is currently lacking.

Enzyme Inhibition Studies (e.g., Soluble Epoxide Hydrolase (sEH), Bruton's Tyrosine Kinase (BTK))

The unique structural components of this compound make it and its analogs valuable tools in the design of enzyme inhibitors. The cyclopropyl group, in particular, is often used to increase potency, improve metabolic stability, or fix the conformation of a molecule within an enzyme's active site.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of hematopoietic cells and is a validated target for treating B-cell malignancies and autoimmune diseases. nih.govnih.govmdpi.com In the quest for novel, reversible BTK inhibitors suitable for chronic autoimmune conditions, researchers have explored the use of cyclopropyl amide moieties as isosteres for other chemical groups. nih.gov

In one such study, a series of analogs was developed where a cyclopropyl amide group was used to interact with a lipophilic pocket in the BTK active site. The initial cyclopropane amide analog (Compound 8 in the study) was found to be the most potent in its initial series, with an IC₅₀ of 7.1 nM against BTK. nih.gov Further optimization led to the incorporation of a 2-fluoro-cyclopropylamide group, which not only retained high potency but also introduced stereochemical dependencies that could be fine-tuned to improve selectivity and reduce off-target effects. nih.gov This research culminated in the identification of a potent 2-fluoro-cyclopropylamide BTK inhibitor with favorable physicochemical and pharmacokinetic properties. nih.gov

Table 1: BTK Inhibitory Potency of Selected Cyclopropyl Amide Analogs nih.gov
CompoundSubstituentBTK IC₅₀ (nM)
Analog 6 (Reference)2-aminopyridyl2.3
Analog 8Cyclopropyl7.1
Analog 9Ethyl150
Analog 10Isopropyl1300
Analog 13Cyclobutyl150

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.govnih.gov Inhibition of sEH is therefore a promising strategy for treating inflammatory conditions and cardiovascular diseases. nih.gov While direct studies on this compound as an sEH inhibitor are not prominent, related structures containing cyclopropyl and amide/urea (B33335) groups have been extensively investigated. For instance, research into a series of cyclopropyl urea derivatives identified potent sEH inhibitors that showed protective effects in models of renal injury. nih.gov This highlights the utility of the cyclopropyl group in designing ligands for the sEH active site.

Receptor Binding Assays (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A, 5-HT2A Receptors)

The benzamide structure is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are crucial targets for antipsychotic and neurological drugs. wustl.edunih.govnih.gov

Dopamine and Serotonin Receptor Ligands

Substituted benzamides are known to act as antagonists at the dopamine D2 receptor. wustl.edunih.gov The affinity and selectivity of these ligands can be modulated by the substituents on the benzamide ring and the nature of the amine group. While many established ligands are complex molecules, the core benzamide structure is fundamental to their binding. nih.gov

The cyclopropyl group has also been incorporated into ligands targeting these receptors. In one study, a series of compounds based on a 2-phenylcyclopropylmethylamine scaffold yielded potent partial agonists of the D2 receptor, a key feature of third-generation antipsychotics. nih.gov This indicates that the cyclopropyl moiety can be a valuable component in designing ligands with specific functional activities at the D2 receptor.

The cross-reactivity of dopamine receptor ligands with serotonin (5-HT) receptors is a common feature and often a deliberate design strategy for developing atypical antipsychotics. nih.govnih.gov Many D2 receptor ligands also show significant affinity for 5-HT1A and 5-HT2A receptors. nih.gov The binding affinity of various ligands at these receptors is typically determined through competitive binding assays using radiolabeled standard ligands.

Table 2: Reported Binding Affinities (pKi) of Representative Ligands for Dopamine and Serotonin Receptors nih.gov
LigandDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Clozapine7.67.18.1
Haloperidol8.66.27.0
Spiperone9.47.79.4
Risperidone8.47.69.3
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.

Photocatalytic Applications Research

The structural features of this compound, specifically the aryl and cyclopropyl groups, are relevant to the field of photocatalysis. Research in this area explores the use of light to drive chemical reactions, often with the goal of creating complex molecules stereoselectively. nih.gov

One area of investigation is the photocatalytic cycloaddition of aryl cyclopropyl ketones. In these reactions, a photocatalyst absorbs light and initiates the ring-opening of the cyclopropane to form a radical intermediate. This intermediate can then react with other molecules to form larger, more complex ring systems, such as substituted cyclopentanes. nih.gov Researchers have developed dual-catalyst systems, combining a transition metal photoredox catalyst with a chiral Lewis acid, to control the stereochemistry of these [3+2] photocycloaddition reactions. nih.gov This approach allows for the construction of densely functionalized chiral molecules that are otherwise difficult to synthesize. The this compound structure contains the core aryl and cyclopropyl motifs that are reactive in these systems, suggesting its potential utility as a substrate in exploring new photocatalytic transformations.

Future Directions in N Cyclopropyl 2 Fluorobenzamide Research

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to enabling extensive research on N-cyclopropyl-2-fluorobenzamide. While standard amide bond formation reactions between 2-fluorobenzoyl chloride and cyclopropylamine (B47189) are a logical starting point, future research should focus on more innovative and sustainable methods.

One promising avenue is the exploration of catalytic C-H activation/amination reactions. This approach could directly couple a cyclopropylamine with a 2-fluorinated aromatic C-H bond, bypassing the need for pre-functionalized starting materials like acid chlorides. Such a strategy would be more atom-economical and could reduce waste.

Furthermore, flow chemistry presents an opportunity to optimize reaction conditions, improve safety, and facilitate scale-up. Continuous-flow reactors could allow for precise control over temperature, pressure, and reaction times, potentially leading to higher yields and purities.

Researchers could also investigate one-pot multi-component reactions. For instance, a reaction involving 2-fluorobenzaldehyde, a source of nitrogen, and a cyclopropanating agent could, in principle, construct the target molecule in a single synthetic operation. This would significantly streamline the synthesis and allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic approaches is presented below:

Synthetic PathwayPotential AdvantagesPotential Challenges
Classical Amidation Well-established, reliableUse of reactive acyl chlorides, potential for side reactions
C-H Activation/Amination High atom economy, reduced wasteCatalyst development, regioselectivity control
Flow Chemistry Precise control, scalability, improved safetyInitial setup cost, optimization of flow parameters
Multi-component Reactions High efficiency, rapid library synthesisComplex reaction optimization, identification of suitable catalysts

Advanced Mechanistic Elucidations of Complex Reactions

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The interplay between the electron-withdrawing fluorine atom, the amide linker, and the strained cyclopropyl (B3062369) ring can lead to complex and interesting reactivity.

Future research should employ a combination of experimental and computational methods to elucidate reaction pathways. For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., ReactIR, in-situ NMR) can provide valuable data on reaction intermediates and transition states.

Computational modeling, using techniques like Density Functional Theory (DFT), can offer detailed insights into the energetics of different reaction pathways. nih.gov This can help to rationalize experimentally observed selectivity and predict the feasibility of new reactions. For instance, theoretical studies could be used to understand the mechanism of potential ring-opening reactions of the cyclopropyl group under various conditions or the influence of the fluorine substituent on the rotational barrier of the amide bond.

Development of New Research Methodologies and Analytical Techniques

The unique structural features of this compound may require the development or adaptation of analytical techniques for its characterization and quantification. While standard techniques like NMR and mass spectrometry are indispensable, more advanced methods could provide deeper insights.

For instance, high-resolution solid-state NMR could be employed to study the conformational properties and intermolecular interactions of the compound in the solid state. This could be particularly useful for understanding its crystal packing and polymorphism, which can influence its physical properties.

The development of specific chiral separation methods will be essential if asymmetric syntheses are developed, leading to enantiomerically enriched or pure forms of the compound. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods will need to be established.

Furthermore, the fluorine atom provides a useful handle for ¹⁹F NMR spectroscopy, a powerful tool for studying the electronic environment of the molecule and its interactions with other molecules or biological targets. Advanced ¹⁹F NMR techniques could be used for in-situ monitoring of reactions or for screening its binding to proteins.

Expansion into Underexplored Research Applications of the Compound Class

The structural motifs present in this compound are found in various biologically active compounds, suggesting a range of potential applications to be explored. The combination of a benzamide (B126) and a cyclopropylamine is reminiscent of scaffolds found in compounds targeting the central nervous system. nih.gov

Future research should focus on synthesizing and screening a library of this compound derivatives for various biological activities. Given that substituted benzamides have shown promise as anti-inflammatory agents, this could be a fruitful area of investigation. nih.gov Similarly, fluorinated cyclopropane (B1198618) derivatives have been explored as agonists for serotonin (B10506) receptors, indicating a potential application in neuroscience. nih.gov

Beyond medicinal chemistry, the unique electronic and steric properties of this compound could make it a valuable ligand in coordination chemistry or a building block in materials science. Its ability to form hydrogen bonds and potentially engage in halogen bonding could be exploited in the design of novel supramolecular assemblies and functional materials.

The exploration of these diverse research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in various scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-2-fluorobenzamide, and how can purity be optimized?

  • Methodology: Synthesis typically involves coupling 2-fluorobenzoic acid derivatives with cyclopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes monitoring reaction progress by HPLC or LC-MS to track intermediate formation. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity (>95%) can be confirmed using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How does the fluorine substituent in N-cyclopropyl-2-fluorobenzamide influence its physicochemical properties?

  • Methodology: Fluorine’s electron-withdrawing effect reduces basicity of adjacent amines and enhances metabolic stability. Comparative studies using pKa\text{p}K_a measurements and logP (octanol-water partition) assays are recommended. Computational tools like COSMO-RS can predict solubility and permeability differences between fluorinated and non-fluorinated analogs .

Q. What crystallographic techniques are suitable for resolving the molecular structure of N-cyclopropyl-2-fluorobenzamide?

  • Methodology: Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals grown via slow evaporation (solvent: dichloromethane/methanol) should be analyzed using SHELX programs for structure refinement. Key parameters include bond lengths (C–F: ~1.35 Å) and torsional angles between the cyclopropyl and benzamide groups. Disorder in the cyclopropane ring may require TLS refinement .

Advanced Research Questions

Q. How can researchers address contradictory data in receptor binding assays for N-cyclopropyl-2-fluorobenzamide derivatives?

  • Methodology: Discrepancies in dopamine D2/5-HT receptor affinities (e.g., conflicting IC50_{50} values) may arise from assay conditions (e.g., cell line variability, radioligand concentrations). Validate results using orthogonal methods:

  • Competitive binding assays with 3H^3 \text{H}-spiperone (D2) and 3H^3 \text{H}-8-OH-DPAT (5-HT1A_{1A}).
  • Functional assays (cAMP inhibition for D2, calcium flux for 5-HT2A_{2A}).
    Statistical analysis (e.g., two-way ANOVA) identifies outliers .

Q. What strategies are effective for improving the blood-brain barrier (BBB) penetration of N-cyclopropyl-2-fluorobenzamide in preclinical studies?

  • Methodology:

  • In silico modeling : Use QSAR to predict BBB permeability (e.g., Molinspiration, SwissADME).
  • In vivo testing : Administer 14C^{14} \text{C}-labeled compound to rodents; measure brain/plasma ratios via LC-MS/MS.
  • Structural modification : Introduce lipophilic groups (e.g., methyl) while monitoring logD (target: 2–3) to balance solubility and permeability .

Q. How can conformational flexibility of the cyclopropyl group impact the pharmacological profile of N-cyclopropyl-2-fluorobenzamide?

  • Methodology:

  • Dynamic NMR : Study ring puckering and bond rotation in solution (e.g., 1H NMR^1 \text{H NMR} variable-temperature experiments).
  • Molecular dynamics (MD) simulations : Analyze energy barriers for cyclopropane ring rotation (e.g., AMBER force field).
  • Docking studies : Compare binding poses in rigid (cyclopropane locked) vs. flexible conformations using Glide or AutoDock .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.